Guanethidine

Catalog No.
S529568
CAS No.
645-43-2
M.F
C10H22N4
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanethidine

CAS Number

645-43-2

Product Name

Guanethidine

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)

InChI Key

ACGDKVXYNVEAGU-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble
WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/
WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/
2.25e+00 g/L

Synonyms

((2-Hexahydro-1(2H)-azocinyl)ethyl)guanidine, Guanethidine, Guanethidine Monosulfate, Guanethidine Sulfate, Guanethidine Sulfate (1:1), Guanethidine Sulfate (1:2), Guanethidine Sulfate (2:1), Guanethidine Sulfate (2:1), 14C-Labeled, Ismelin, Isobarin, Monosulfate, Guanethidine, Octadine, Oktadin, Sulfate, Guanethidine

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N

The exact mass of the compound Guanethidine sulfate is 296.15183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Guanethidine (CAS 645-43-2) is a highly selective, postganglionic adrenergic neuron blocking agent and a well-established false transmitter substrate for the norepinephrine transporter (NET)[1]. In laboratory and industrial procurement, it is primarily sourced as a reference standard for NET binding assays, a structural benchmark for synthesizing radiolabeled theranostics (e.g., MIBG analogs), and an in vivo pharmacological tool for inducing permanent, peripheral-specific chemical sympathectomy [1]. Unlike centrally acting sympatholytics, guanethidine’s high polarity prevents it from crossing the blood-brain barrier, ensuring that its catecholamine-depleting effects remain strictly localized to the peripheral sympathetic nervous system [2]. This makes it an indispensable baseline material for isolating peripheral autonomic responses without confounding central nervous system activity.

Attempting to substitute guanethidine with other sympatholytics like reserpine, bretylium, or 6-hydroxydopamine (6-OHDA) fundamentally compromises assay specificity and model integrity [1]. Reserpine readily crosses the blood-brain barrier, causing profound central nervous system depression and behavioral artifacts that confound peripheral cardiovascular data[2]. Bretylium, while also an adrenergic blocker, induces direct smooth muscle contraction and tachyphylaxis in ex vivo tissue preparations, leading to baseline instability [3]. Furthermore, substituting guanethidine with the neurotoxin 6-OHDA for chemical sympathectomy shifts the mechanism from an immune-mediated, permanent peripheral destruction to a direct oxidative toxicity that often results in incomplete or reversible peripheral denervation, alongside high risks of off-target central damage if the blood-brain barrier is compromised [1].

Peripheral Selectivity and CNS Preservation vs. Reserpine

When establishing peripheral cardiovascular or stress-adaptation models, ensuring laboratory workflow reproducibility requires distinguishing peripheral from central adrenergic activity. Guanethidine selectively depletes peripheral norepinephrine without crossing the blood-brain barrier, whereas reserpine uniformly depletes both central and peripheral stores [1]. In chronic stress adaptation models, reserpine-treated subjects exhibited 40% mortality due to central non-adaptation and behavioral depression, whereas guanethidine-treated subjects demonstrated complete behavioral adaptation and 0% stress-induced mortality [1]. This strict peripheral localization prevents central nervous system confounding variables from invalidating peripheral data.

Evidence DimensionStress-induced mortality and central NE depletion
Target Compound Data0% mortality, central NE preserved
Comparator Or BaselineReserpine (40% mortality, profound central NE depletion)
Quantified Difference40% absolute reduction in off-target central mortality
ConditionsIn vivo chronic forced restraint stress model (24 days)

Buyers must select guanethidine over reserpine to ensure that peripheral cardiovascular or sympathetic data is not invalidated by central nervous system depression.

Permanence of Chemical Sympathectomy vs. 6-OHDA

For long-term immunological or metabolic studies requiring the ablation of the sympathetic nervous system, model reproducibility depends on the permanence of the sympathectomy. Guanethidine induces a permanent destruction of peripheral sympathetic neurons via an immune-mediated mechanism (lymphocyte infiltration), resulting in a >90% irreversible reduction in Tyrosine Hydroxylase (TOH) activity[1]. In contrast, 6-hydroxydopamine (6-OHDA) relies on direct oxidative toxicity, which often leads to transient peripheral denervation that can regenerate over time, or requires complex stereotaxic delivery to avoid systemic toxicity [2]. Guanethidine’s distinct immune-mediated pathway ensures lifelong peripheral sympathectomy from a simple systemic dosing regimen.

Evidence DimensionMechanism and permanence of sympathetic ablation
Target Compound Data>90% irreversible TOH reduction via immune-mediated destruction
Comparator Or Baseline6-OHDA (Reversible/transient peripheral denervation via oxidative toxicity)
Quantified DifferencePermanent immune ablation vs. transient oxidative damage
ConditionsSystemic administration in rodent models (e.g., 50 mg/kg/day)

Procurement of guanethidine is essential for researchers needing a reliable, permanent peripheral sympathectomy without the risk of nerve regeneration mid-study.

Standardized NET Substrate Affinity vs. Cocaine

In the development of novel theranostic agents (such as MIBG analogs) and monoamine transporter assays, a reliable false-transmitter baseline is required for assay compatibility. Guanethidine acts as a competitive substrate for the human Norepinephrine Transporter (hNET), inhibiting [3H]Norepinephrine uptake with a precisely characterized Ki of 6.7 µmol/L [1]. Unlike pure non-selective blockers like cocaine (Ki = 370 nmol/L), which merely occlude the transporter, guanethidine is actively transported into the cell, mimicking the pharmacokinetic profile of endogenous norepinephrine [1]. This transport capability makes it a highly functional reference standard for validating the cellular uptake of new targeted radiopharmaceuticals.

Evidence DimensionhNET inhibition constant (Ki) and transport mechanism
Target Compound DataKi = 6.7 µmol/L, actively transported substrate
Comparator Or BaselineCocaine (Ki = 370 nmol/L, pure non-transported blocker)
Quantified DifferenceMicromolar false-transmitter substrate vs. nanomolar pure blocker
Conditions[3H]Norepinephrine uptake in hNET-transfected HEK-293 cells

Assay developers must procure guanethidine to properly validate the active transport mechanisms of novel NET-targeted drugs, which cannot be modeled by pure blockers.

Ex Vivo Tissue Assay Stability vs. Bretylium

In isolated tissue bath experiments used for autonomic pharmacological profiling, handling and baseline stability are paramount. While both guanethidine and bretylium are adrenergic neuron blocking agents, bretylium induces significant direct smooth muscle contraction and tachyphylaxis due to initial ganglion stimulation [1]. Guanethidine, conversely, produces 0% direct smooth muscle contraction and lacks ganglion-stimulant artifacts [1]. This lack of off-target tissue stimulation ensures that dose-response curves for subsequent test compounds are not skewed by baseline drift or pre-contraction of the tissue.

Evidence DimensionDirect smooth muscle contraction and tachyphylaxis
Target Compound Data0% direct contraction, stable baseline
Comparator Or BaselineBretylium (Significant contraction and tachyphylaxis)
Quantified DifferenceComplete absence of ganglion-stimulant artifacts
ConditionsEx vivo guinea-pig ileum isolated tissue bath

Laboratories conducting ex vivo smooth muscle assays must select guanethidine to prevent artifactual contractions and maintain reliable baseline tension.

Permanent In Vivo Chemical Sympathectomy Models

Directly following from its distinct immune-mediated destruction pathway, guanethidine is the standard procurement choice for establishing permanent peripheral sympathectomy in rodents [1]. It is widely used in neuroimmunology, oncology, and metabolic research where long-term ablation of sympathetic tone is required without the confounding variables of central nervous system toxicity or the transient, reversible effects typical of 6-OHDA [1].

Reference Standard for NET-Targeted Theranostic Development

Because guanethidine is a well-characterized, actively transported substrate for hNET (Ki = 6.7 µmol/L), it serves as a critical baseline comparator in the development of radiolabeled guanidine derivatives (e.g., MIBG analogs) [2]. Pharmaceutical buyers procure guanethidine to validate competitive uptake assays and ensure that novel theranostics utilize the correct vesicular transport mechanisms rather than merely blocking the transporter surface [2].

Ex Vivo Autonomic Pharmacology and Tissue Bath Assays

Due to its lack of direct smooth muscle stimulation and absence of tachyphylaxis compared to bretylium, guanethidine is the preferred adrenergic blocker for isolated tissue preparations [3]. It allows researchers to completely block postganglionic sympathetic transmission in models like the guinea-pig ileum without inducing baseline drift, ensuring accurate dose-response profiling of novel smooth muscle relaxants or constrictors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

198.18444672 Da

Monoisotopic Mass

198.18444672 Da

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

276-281
250 °C (sulfate salt)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZTI6C33Q2Q

Related CAS

60-02-6 (sulfate (2:1))
645-43-2 (sulfate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension.

Therapeutic Uses

Adrenergic Agents; Antihypertensive Agents; Sympatholytics
ONLY MAJOR USE OF GUANETHIDINE IS IN TREATMENT OF HYPERTENSION... IT ALSO EFFECTIVELY CONTROLS PRESSOR EPISODES ASSOC WITH HYPERREFLEXIA OF HIGH SPINAL CORD LESIONS. LOCAL APPLICATION OF GUANETHIDINE HAS RECEIVED LIMITED TRIAL IN TREATMENT OF GLAUCOMA...& TO PRODUCE PARTIAL HORNER'S SYNDROME IN...ABNORMAL EYELID RETRACTION.
GUANETHIDINE...MAY BE USEFUL ADJUNCTS TO ANTITHYROID AGENTS IN HYPERTHYROIDISM & THYROTOXIC CRISIS.
GUANETHIDINE...HAS BEEN USED...IN EYEDROPS FOR REDUCING INTRAOCULAR PRESSURE IN GLAUCOMA & FOR REDUCING LID RETRACTION IN THYROID DISEASE.
For more Therapeutic Uses (Complete) data for GUANETHIDINE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antihypertensive Agents

Mechanism of Action

Guanethidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters to be concentrated within the transmitter vesicles in place of NE, leading to gradual depletion of NE stores in the nerve endings. Guanethidine at the nerve terminal blocks the release of noradrenaline in response to an action potential. In contrast to ganglionic blocking agents, Guanethidine suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, Guanethidine lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more.
GUANETHIDINE MAY BE CONSIDERED REPRESENTATIVE OF DRUGS THAT DEPRESS FUNCTION OF POSTGANGLIONIC ADRENERGIC NERVES.
RAPID IV INJECTION...PRODUCES...INITIAL RAPID FALL IN BLOOD PRESSURE ASSOC WITH INCR CARDIAC OUTPUT & DECR PERIPHERAL RESISTANCE; LATTER IS PROBABLY DUE TO TRANSIENT DIRECT ACTION OF DRUG ON RESISTANCE VESSELS. FALL IN BLOOD PRESSURE IS FOLLOWED BY HYPERTENSION...
MAJOR EFFECT...INHIBITION OF RESPONSES TO SYMPATHETIC ADRENERGIC NERVE ACTIVATION & TO INDIRECT-ACTING SYMPATHOMIMETIC AMINES. SINCE GUANETHIDINE ALSO SENSITIZES EFFECTOR CELLS TO CATECHOLAMINES, EFFECTIVE BLOCK MUST MEAN THAT AMT OF MEDIATOR RELEASED IS DRASTICALLY REDUCED. ...HAS CONSIDERABLE LOCAL ANESTHETIC ACTIVITY...
GUANETHIDINE APPARENTLY ACCUMULATES IN & DISPLACES NOREPINEPHRINE FROM INTRANEURONAL STORAGE GRANULES, & IS ITSELF RELEASED BY NERVE STIMULATION. THUS IT FITS DEFINITION OF "FALSE TRANSMITTER" BUT THIS MECHANISM APPEARS NOT TO BE RESPONSIBLE FOR ITS EFFECTS.
For more Mechanism of Action (Complete) data for GUANETHIDINE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

60-02-6
645-43-2

Absorption Distribution and Excretion

3-30% of oral dose (poor and highly variable)
Ismelin is converted by the liver to three metabolites, which are excreted in the urine.
Renal cl=56 ml/min
...30 MIN AFTER IP ADMIN OF [(14)C]-GUANETHIDINE, ANTIHYPERTENSIVE AGENT, TO MICE, MOST OF [(14)C] WAS DISTRIBUTED IN LIVER, GI TRACT, SPLEEN, KIDNEYS, URINARY BLADDER, SALIVARY GLANDS, & BROWN FAT. IN RAT, LEVELS...IN PLASMA WERE LOWER THAN IN TISSUES...1-2 HR AFTER IP ADMIN.
HUMAN SUBJECTS RECEIVING GUANETHIDINE, HAD EXCRETED 24% OF [(14)C] IN URINE 24 HR AFTER ORAL DOSE, & 52% AFTER IV DOSE. EXCRETION OF (14)C CONTINUED, & ABOUT HALF AMT EXCRETED IN 24 HR WAS PRESENT IN URINE AFTER FURTHER 48 HR. IN 72 HR ABOUT 23% WAS EXCRETED IN FECES AFTER ORAL DOSE & 3% AFTER IV DOSE.
MUCH OF IV DOSE OF [(3)H]GUANETHIDINE WAS EXCRETED UNCHANGED IN URINE OF HUMAN HYPERTENSIVE SUBJECTS; MORE SLOWLY FROM THOSE SUFFERING ADDITIONALLY FROM RENAL FAILURE.
...PENETRATES CNS VERY POORLY AFTER SYSTEMIC ADMIN. ... GUANETHIDINE IS TAKEN UP BY & STORED IN ADRENERGIC NERVES, & THIS ACCUMULATION IS ESSENTIAL FOR ITS ACTION.
For more Absorption, Distribution and Excretion (Complete) data for GUANETHIDINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Guanethidine is converted by the liver to three metabolites, which are excreted in the urine. The metabolites are pharmacologically less active than the parent compound.
METABOLISM APPEARS TO BE BY HEPATIC MICROSOMAL ENZYMES, & PERCENTAGE METABOLIZED IS CONSIDERABLY HIGHER AFTER ORAL THAN AFTER PARENTERAL ADMIN.
...TERTIARY NITROGEN OF PERHYDROAZOCINE RING UNDERGOES N-OXIDATION TO SIGNIFICANT EXTENT IN MAN.
HYPOTENSIVE PT ON GUANETHIDINE ELIMINATED VIA KIDNEYS UNCHANGED, ALSO GUANETHIDINE N-OXIDE, & 2-(6-CARBOXYHEXYLAMINO)-ETHYLGUANIDINE.

Wikipedia

Guanethidine

Drug Warnings

GUANETHIDINE INHIBITS CARDIOVASCULAR REFLEXES...INCR GASTROINTESTINAL MOTILITY... SALT & WATER RETENTION...CAN PROBABLY BE ACCOUNTED FOR BY HEMODYNAMIC EFFECTS...
SENSITIZATION BY GUANETHIDINE TO SOME SYMPATHOMIMETICS FOUND IN "COLD REMEDIES" CAN RESULT IN HYPERTENSIVE CRISES.

Biological Half Life

1.5 days
...GUANETHIDINE...IS BOUND TO PLASMA PROTEINS & TISSUES, CAUSING PROLONGED T/2 OF ABOUT 30 HR.

Use Classification

Pharmaceuticals

Methods of Manufacturing

MAXWELL ET AL, EXPERIENTIA 15, 267 (1959); MULL, US PATENT 2,928,829 (1960 TO CIBA). IMPROVED PROCESS: MULL, US PATENTS 3,006,916; 3,055,882 (1961, 1962 TO CIBA).

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF GUANETHIDINE IN BIOLOGICAL FLUIDS.

Interactions

MONOAMINE OXIDASE INHIBITORS HAVE BEEN REPORTED TO ANTAGONIZE ANTIHYPERTENSIVE EFFECTS OF GUANETHIDINE.
TOPICALLY ADMIN GUANETHIDINE ENHANCES RESPONSE OF EYE TO TOPICALLY ADMIN PHENYLEPHRINE, RESULTING IN INCR MYDRIASIS.
THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS...
ANTIHYPERTENSIVE ACTION OF GUANETHIDINE MAY BE BLOCKED BY DEXTROAMPHETAMINE & RELATED COMPD; THEREFORE, CONCURRENT USE OF THESE DRUGS SHOULD BE AVOIDED.
For more Interactions (Complete) data for GUANETHIDINE (10 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Herskovits MS, Singh IJ. Histologic evaluation of the sympathectomy induced by guanethidine sulfate in neonatal rats. J Exp Zool. 1982 Sep 20;223(1):97-101. PubMed PMID: 7130940.
2: Ourgaud AG, Chagnon A. [Guanethidine sulfate (ismeline) and adrenaline in the treatment of postoperative secondary and residual glaucoma]. Bull Soc Ophtalmol Fr. 1976 May-Jun;76(5-6):517-21. French. PubMed PMID: 1052150.
3: Lenzi F, Gerola A. [The effects of electric stimulation of the hypothalamus on pulmonary circulation in the cat. II. Blocking action of guanethidine sulfate]. Boll Soc Ital Biol Sper. 1969 Aug 31;45(16):1091-5. Italian. PubMed PMID: 5374946.
4: Mitchell JR, Arias L, Oates JA. Antagonism of the antihypertensive action of guanethidine sulfate by desipramine hydrochloride. JAMA. 1967 Dec 4;202(10):973-6. PubMed PMID: 5630743.
5: CHANDRASEKAR RG, COPPO JO, DUANE GW, PIERRE G, THURMANN M, UTLEY JH, JANNEY JG Jr. Clinical evaluation of guanethidine sulfate, a new antihypertensive agent. Am Heart J. 1962 Mar;63:309-19. PubMed PMID: 13878057.
6: GILLIS CN, NASH CW. The initial pressor actions of bretylium tosylate and guanethidine sulfate and their relation to release of catecholamines. J Pharmacol Exp Ther. 1961 Oct;134:1-7. PubMed PMID: 13898659.
7: LECKERT JT. The antihypertensive effect of guanethidine sulfate. Discussion. J La State Med Soc. 1961 Aug;113:345-6. PubMed PMID: 13760083.
8: ZIEGLER RW, SIGNORELLI JJ, DUPUY HJ. The antihypertensive effect of guanethidine sulfate. J La State Med Soc. 1961 Jun;113:221-3. PubMed PMID: 13788429.
9: Haddad HM. Management of surgical overcorrection of ptosis with topical guanethidine sulfate: a case report. Metab Pediatr Syst Ophthalmol. 1982;6(3-4):285-6. PubMed PMID: 7185020.
10: Brown BT, Carrion HM, Politano VA. Guanethidine sulfate in the prevention of autonomic hyperreflexia. J Urol. 1979 Jul;122(1):55-7. PubMed PMID: 458989.
11: Beetz D. [Decline of spermiogram modifications after termination of guanethidine sulfate application]. Andrologie. 1972;4(3):239-44. German. PubMed PMID: 4676474.
12: Storch J. [Action of 5 per cent guanethidine sulfate (ismeline) eye drops on lid retraction during Basedow's disease]. Ann Ocul (Paris). 1971 Jun;204(6):627-44. French. PubMed PMID: 5109312.
13: Pianciola AC. [Guanethidine sulfate collyrium]. Arch Oftalmol B Aires. 1971 May-Jun;46(5):46-7. Spanish. PubMed PMID: 5128656.
14: Tománková H. [Determination of (2-(octahydro-1'-azocinyl)ethyl) guanidine sulfate (guanethidine sulfate) in non-aqueous mdium. Thin layer chromatography of guanethidine sulfate]. Cesk Farm. 1970 Apr;19(3):96-8. Czech. PubMed PMID: 5423295.
15: Bonomi L, DiComite P. Outflow facility after guanethidine sulfate administration. Arch Ophthalmol. 1967 Sep;78(3):337-40. PubMed PMID: 6040011.
16: SHAPIRO AP, KRIFCHER E. PRESSOR RESPONSES TO NOXIOUS STIMULI IN HYPERTENSIVE PATIENTS: EFFECTS OF GUANETHIDINE SULFATE AND ALPHA METHYLDOPA. Circulation. 1964 Nov;30:671-8. PubMed PMID: 14230935.
17: GREENSTEIN S. Severe essential hypertension treated by guanethidine sulfate with hydrochlorthiazide. J Albert Einstein Med Cent (Phila). 1961 Jul;9:198-205. PubMed PMID: 13708357.

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